8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
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Overview
Description
The compound “8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, a quinoline ring, and a sulfonyl group . Pyrrolidine is a five-membered nitrogen-containing heterocycle . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a quinoline ring, and a sulfonyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoline nucleus is present in numerous biological compounds .Scientific Research Applications
Direct Halogenation of Pyrrolo[1,2–a]quinoxalines
- Halogenation Techniques : Research demonstrates methods for the selective halogenation of C1–H bonds in quinoline derivatives, showcasing advancements in pharmaceutical research and organic synthesis. This technique could potentially apply to the modification of "8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" for specific scientific applications (Le et al., 2021).
Quinoline Derivatives as Antibacterial Agents
- Antibacterial Properties : The synthesis of quinoline derivatives with antibacterial activity highlights the potential of such compounds in addressing microbial resistance. The modification of the quinoline core structure can lead to compounds with potent activity against a range of bacteria (Taguchi et al., 1992).
Quinolines in Organic Synthesis
- Synthetic Utility : The development of methods for the synthesis of quinoline and its derivatives reflects their importance in organic synthesis. These methodologies could potentially be adapted for the synthesis and functionalization of "this compound" for various scientific purposes (Movassaghi et al., 2007).
Applications in Anti-inflammatory Research
- Anti-inflammatory Potential : The exploration of quinoline derivatives as non-acidic, non-steroidal, anti-inflammatory agents showcases the therapeutic potential of such compounds. This suggests possible research applications of "this compound" in developing new anti-inflammatory treatments (Bano et al., 2020).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Compounds containing a pyrrolidine ring have been shown to exhibit nanomolar activity against ck1γ and ck1ε . This suggests that the compound may interact with its targets by binding to them, leading to inhibition or modulation of their activity.
Biochemical Pathways
The inhibition or modulation of ck1γ and ck1ε, as suggested by the mode of action, could potentially affect multiple biochemical pathways, given the broad role of these kinases in cellular processes .
Result of Action
The potential inhibition or modulation of ck1γ and ck1ε could lead to various cellular effects, depending on the specific role of these kinases in the cells being targeted .
Properties
IUPAC Name |
8-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S/c20-16-11-15(6-7-17(16)21)27(24,25)23-10-8-14(12-23)26-18-5-1-3-13-4-2-9-22-19(13)18/h1-7,9,11,14H,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUIQHNXIFTPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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